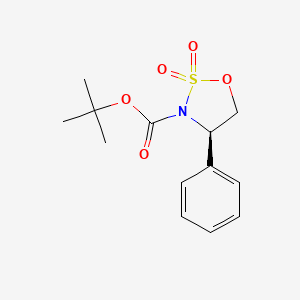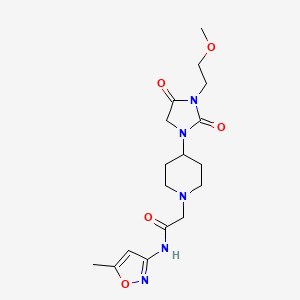
2-(4-(3-(2-methoxyethyl)-2,4-dioxoimidazolidin-1-yl)piperidin-1-yl)-N-(5-methylisoxazol-3-yl)acetamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2-(4-(3-(2-methoxyethyl)-2,4-dioxoimidazolidin-1-yl)piperidin-1-yl)-N-(5-methylisoxazol-3-yl)acetamide is a useful research compound. Its molecular formula is C17H25N5O5 and its molecular weight is 379.417. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Wissenschaftliche Forschungsanwendungen
Pharmacokinetic Studies
Pharmacokinetic parameters, including Tmax, Cmax, AUC, and t1/2 beta, are crucial in evaluating the bioequivalence of different formulations of compounds. For example, a study conducted on the non-steroidal anti-inflammatory agent ST-679, consisting of tolmetin linked to guaiacole-esterified glycine, aimed to compare the pharmacokinetics of tablet and capsule formulations in healthy volunteers, showing comparable parameters between the two forms, indicating bioequivalence L. Annunziato, G. di Renzo (1993).
Metabolism and Excretion Studies
Understanding the metabolism and excretion of compounds is vital for assessing their safety and efficacy. A study on SB-649868, an orexin 1 and 2 receptor antagonist, highlighted its metabolism and excretion patterns in humans. The study found that elimination occurred mainly via feces, with urinary excretion accounting for a minor fraction. The presence of slowly cleared metabolites was suggested by a longer mean apparent half-life of plasma radioactivity compared to unchanged SB-649868 C. Renzulli, M. Nash, M. Wright, Steven Thomas, S. Zamuner, M. Pellegatti, P. Bettica, G. Boyle (2011).
Neurotoxicity Studies
Research on neurotoxicity provides insights into the potential adverse effects of compounds on the nervous system. A case study reported neurotoxicity associated with standard doses of piperacillin in an elderly patient with renal failure, highlighting the importance of monitoring and adjusting dosages in vulnerable populations to prevent adverse effects W-T. Huang, Y. Hsu, P. Chu, S. Lin (2009).
Eigenschaften
IUPAC Name |
2-[4-[3-(2-methoxyethyl)-2,4-dioxoimidazolidin-1-yl]piperidin-1-yl]-N-(5-methyl-1,2-oxazol-3-yl)acetamide |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H25N5O5/c1-12-9-14(19-27-12)18-15(23)10-20-5-3-13(4-6-20)22-11-16(24)21(17(22)25)7-8-26-2/h9,13H,3-8,10-11H2,1-2H3,(H,18,19,23) |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QJXZKCMTGCBNAU-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=NO1)NC(=O)CN2CCC(CC2)N3CC(=O)N(C3=O)CCOC |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H25N5O5 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
379.4 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.
![2-(4-chlorophenoxy)-1-(4-(3-(4-fluorophenyl)-3H-[1,2,3]triazolo[4,5-d]pyrimidin-7-yl)piperazin-1-yl)-2-methylpropan-1-one](/img/structure/B2366442.png)
![3-Thienyl{4-[6-(trifluoromethyl)-4-pyrimidinyl]piperazino}methanone](/img/structure/B2366443.png)
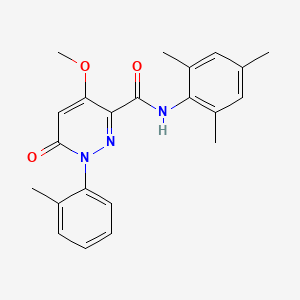
![(1E)-N-[(thiophen-2-yl)methyl]-1-{[(thiophen-2-yl)methyl]imino}-1H-inden-3-amine hydrochloride](/img/structure/B2366445.png)
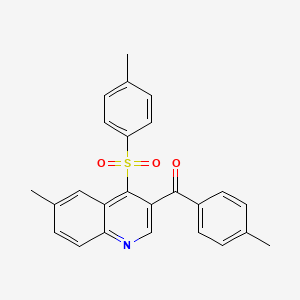
![1-(2-Phenyl-6,7-dihydro-4H-[1,3]thiazolo[5,4-c]pyridin-5-yl)prop-2-en-1-one](/img/structure/B2366452.png)
![2,3-Dihydro-pyrano[2,3-B]pyridin-4-one](/img/structure/B2366453.png)

![N-(3-chloro-4-methoxyphenyl)-2-((2-(3,4-dihydroisoquinolin-2(1H)-yl)thiazolo[4,5-d]pyrimidin-7-yl)thio)acetamide](/img/structure/B2366457.png)
![3-(furan-2-ylmethyl)-10-methyl-2-(3-nitrophenyl)pyrimido[4,5-b]quinoline-4,5(3H,10H)-dione](/img/structure/B2366459.png)
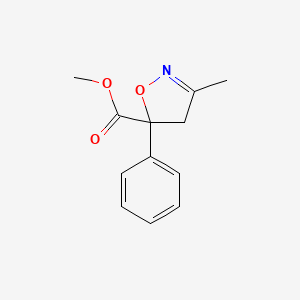
![5,6-Dichloro-1-[(4-chlorophenyl)methyl]-2-(2-chloropyridin-3-yl)benzimidazole](/img/structure/B2366461.png)
